Cas no 1566039-93-7 ({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

{4H,5H,6H-Cyclopentabthiophen-2-yl}methanesulfonamide is a sulfonamide derivative featuring a cyclopentabthiophene core, which imparts unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its potential as a versatile intermediate. The sulfonamide moiety enhances its utility in drug design, offering opportunities for hydrogen bonding and improved solubility. Its rigid bicyclic structure may contribute to selective binding in biological targets or modulate electronic characteristics in organic semiconductors. The compound’s stability and functional group compatibility make it suitable for further derivatization, supporting applications in small-molecule therapeutics or optoelectronic materials. Careful handling is advised due to potential reactivity of the sulfonamide group.
{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide structure
1566039-93-7 structure
商品名:{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide
CAS番号:1566039-93-7
MF:C8H11NO2S2
メガワット:217.308439493179
MDL:MFCD26064677
CID:5245416
PubChem ID:112639824

{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 4H-Cyclopenta[b]thiophene-2-methanesulfonamide, 5,6-dihydro-
    • {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide
    • MDL: MFCD26064677
    • インチ: 1S/C8H11NO2S2/c9-13(10,11)5-7-4-6-2-1-3-8(6)12-7/h4H,1-3,5H2,(H2,9,10,11)
    • InChIKey: VBPJWOYBDAMDAG-UHFFFAOYSA-N
    • ほほえんだ: C12CCCC=1C=C(CS(N)(=O)=O)S2

{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-283773-0.1g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
0.1g
$993.0 2023-09-07
Enamine
EN300-283773-10g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
10g
$4852.0 2023-09-07
Enamine
EN300-283773-2.5g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
2.5g
$2211.0 2023-09-07
Enamine
EN300-283773-5g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
5g
$3273.0 2023-09-07
Enamine
EN300-283773-1.0g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
1g
$0.0 2023-06-06
Enamine
EN300-283773-5.0g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
5.0g
$4143.0 2023-03-01
Enamine
EN300-283773-0.25g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
0.25g
$1038.0 2023-09-07
Enamine
EN300-283773-0.05g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
0.05g
$948.0 2023-09-07
Enamine
EN300-283773-10.0g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
10.0g
$6144.0 2023-03-01
Enamine
EN300-283773-0.5g
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanesulfonamide
1566039-93-7
0.5g
$1084.0 2023-09-07

{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide 関連文献

{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamideに関する追加情報

Introduction to {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide (CAS No. 1566039-93-7)

{4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1566039-93-7, belongs to a class of molecules known for their unique structural and functional properties. The presence of a cyclopentabthiophene core combined with a methanesulfonamide substituent imparts distinct chemical characteristics that make it a subject of intense research interest.

The cyclopentabthiophene moiety is a fused ring system consisting of five sulfur atoms and five carbon atoms, forming a cyclic structure that is highly conjugated. This conjugation not only influences the electronic properties of the molecule but also contributes to its stability and reactivity. The methanesulfonamide group, on the other hand, introduces a polar and hydrophilic region to the molecule, which can enhance its solubility in polar solvents and its interaction with biological targets.

Recent studies have highlighted the potential applications of {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide in various domains. In pharmaceutical research, this compound has been explored as a lead structure for developing novel therapeutic agents. Its unique structural features suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary computational studies have indicated that derivatives of this compound could interact with specific binding sites on target proteins, potentially leading to the development of new drugs for treating neurological disorders and inflammatory conditions.

In materials science, {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide has been investigated for its potential use in organic electronics. The conjugated system of the cyclopentabthiophene core makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance charge transport properties, leading to more efficient and sustainable electronic technologies.

The synthesis of {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentabthiophene ring system requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Additionally, the introduction of the methanesulfonamide group necessitates precise functionalization techniques to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound in multi-kilogram quantities for industrial applications.

One of the most exciting aspects of {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide is its versatility in medicinal chemistry. By modifying different parts of its structure, researchers can generate libraries of derivatives with tailored biological activities. For example, substituting various functional groups at the sulfur atoms or introducing additional rings can alter the pharmacokinetic properties of the compound. Such modifications are crucial for optimizing drug candidates for clinical use.

The future prospects for {4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide are vast and multifaceted. As our understanding of its chemical behavior grows, so does its potential for innovation across multiple industries. Whether it is used to develop life-saving medications or to advance next-generation electronic devices, this compound represents a significant step forward in synthetic chemistry and materials science.

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